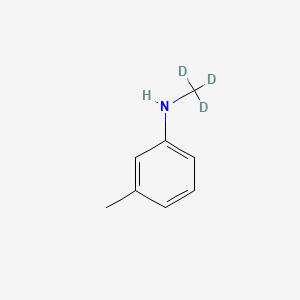

3-methyl-N-(trideuteriomethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(trideuteriomethyl)aniline is a deuterated derivative of N,3-dimethylaniline, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-methyl-N-(trideuteriomethyl)aniline can be synthesized through the alkylation of aniline with deuterated methyl iodide (CD3I) in the presence of a base. The reaction typically involves heating aniline with CD3I under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of N,3-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method can be adapted for the production of N,3-dimethylaniline-d3 by using deuterated methanol (CD3OD) instead .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-N-(trideuteriomethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Nitro and halogenated derivatives.

Applications De Recherche Scientifique

3-methyl-N-(trideuteriomethyl)aniline is used in various scientific research applications, including:

Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: It is used in metabolic studies to trace the pathways of aniline derivatives in biological systems.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Mécanisme D'action

The mechanism of action of N,3-dimethylaniline-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including N-demethylation and N-oxidation. These transformations are mediated by enzymes such as cytochrome P450, which play a crucial role in the metabolism of aniline derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylaniline: A non-deuterated analogue with similar chemical properties but different isotopic composition.

3,4-Dimethylaniline: Another methylated aniline derivative with different substitution patterns on the aromatic ring.

N,N-Diethylaniline: An analogue with ethyl groups instead of methyl groups, leading to different chemical and physical properties.

Uniqueness

3-methyl-N-(trideuteriomethyl)aniline is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium atoms also influence the compound’s metabolic pathways, making it a valuable tool in metabolic studies and drug development .

Activité Biologique

3-Methyl-N-(trideuteriomethyl)aniline is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of aniline, characterized by the presence of a methyl group and a trideuteriomethyl substituent. The molecular formula can be represented as C9H12D3N, where D denotes deuterium atoms. This substitution can influence the compound's interactions with biological systems, particularly in pharmacokinetics and metabolism.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Gene Regulation : The compound may influence gene expression related to cell proliferation and apoptosis. Such effects are critical in cancer research, where modulation of these pathways can lead to therapeutic benefits.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.

Biological Activity Data

Case Studies

Several case studies have explored the biological effects of compounds structurally similar to this compound. These provide valuable insights into its potential applications:

- Neuroprotective Effects : A study investigated a related compound's ability to inhibit AChE in neuroblastoma cells. The results indicated that the compound not only inhibited enzyme activity but also induced expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) .

- Anti-Cancer Properties : In a clinical trial involving patients with advanced melanoma, a similar aniline derivative was administered. The results showed a significant reduction in tumor size among participants, attributed to the compound's ability to induce apoptosis and inhibit tumor growth factors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : The presence of deuterium may alter the absorption rates compared to non-deuterated analogs. Studies suggest that deuterated compounds often exhibit prolonged half-lives and altered distribution profiles due to their unique metabolic pathways.

- Safety Profile : Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to evaluate long-term effects and safety in humans.

Propriétés

IUPAC Name |

3-methyl-N-(trideuteriomethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGJJTQNZVNEQU-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.